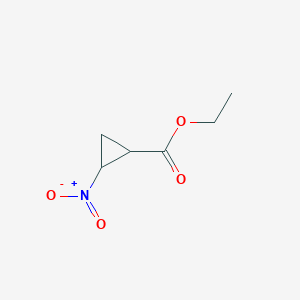

Ethyl 2-nitrocyclopropane-1-carboxylate

概要

説明

Ethyl 2-nitrocyclopropane-1-carboxylate is an organic compound with a cyclopropane ring substituted with a nitro group and an ethyl ester group

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-nitrocyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl diazoacetate with nitroethylene in the presence of a catalyst. This reaction typically requires controlled conditions, such as low temperatures and an inert atmosphere, to ensure the stability of the intermediates and the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as specific catalysts and solvents, to maximize yield and minimize by-products. The purification of the final product is typically achieved through techniques like distillation or recrystallization.

化学反応の分析

Types of Reactions

Ethyl 2-nitrocyclopropane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives with the nitro group converted to an amino group.

Substitution: Ester derivatives with different substituents replacing the original ester group.

科学的研究の応用

While a specific deep dive into the applications of "Ethyl 2-nitrocyclopropane-1-carboxylate" is limited in the provided search results, we can explore related compounds and cyclopropane derivatives to understand potential applications.

Synthesis and Reactions of Cyclopropanes

- General Cyclopropane Synthesis: Various methods exist for synthesizing cyclopropanes, including nickel-catalyzed cross-electrophile coupling of 1,3-diol derivatives and cyclopropanation of olefins .

- 2-Nitrocyclopropanes: 2-Nitrocyclopropanes, which bear ketones, amides, esters, and carboxylic acids in the 1 position, can be created from unsaturated carbonyl compounds and nitromethane under mild conditions. These can then be converted into cyclopropyl-amino acids .

Potential Applications Based on Cyclopropane Chemistry

Given the information available, the applications of "this compound" can be inferred from the reactivity of cyclopropanes and the presence of the nitro group:

- Pharmaceutical Chemistry: Cyclopropane derivatives are of interest in pharmaceutical chemistry . The presence of a nitro group can be further explored in drug design .

- Synthesis of Amino Acids: 2-Nitrocyclopropanes can be converted to cyclopropyl-amino acids .

- Industrial Applications: Cyclopropanes are used as building blocks for larger molecules with widespread industrial applications .

- Activation Analysis: Activation analysis is important in manufacturing, and in research projects requiring rigid standards of purity .

- Coatings: Studies have shown that coatings are successfully applied to materials made from ferrous metals chromium, nickel and its alloys, copper aluminum, glass, ceramics .

- Vulcanization: rubber vulcanization applications .

作用機序

The mechanism of action of ethyl 2-nitrocyclopropane-1-carboxylate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.

類似化合物との比較

Ethyl 2-nitrocyclopropane-1-carboxylate can be compared with other similar compounds, such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 2-nitropropanoate: Similar functional groups but with a different carbon backbone.

Cyclopropane-1,2-dicarboxylate derivatives: Compounds with similar ring structures but different substituents.

生物活性

Ethyl 2-nitrocyclopropane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and applications of this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by its cyclopropane ring structure, which is substituted with a nitro group and an ethyl carboxylate moiety. The synthesis of this compound typically involves the reaction of nitroacetic acid esters with alkyl halides, facilitating the formation of the cyclopropane ring through intramolecular nucleophilic attack mechanisms .

Antitumor Activity

Recent studies have highlighted the antitumor potential of nitrocyclopropanes, including this compound. In vitro assays have shown that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound induced growth inhibition in human tumor cell lines with IC50 values ranging from 0.025 to 2 μM, indicating its potency as an antitumor agent .

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key signaling pathways necessary for cellular proliferation. Specifically, it may interfere with the CDK4/6-cyclin D-RB pathway, which is often deregulated in cancer . This inhibition leads to cell cycle arrest and subsequent apoptosis in malignant cells.

Table 1: Cytotoxicity of this compound Against Various Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 0.5 |

| HCT116 (Colorectal) | 0.3 |

| A549 (Lung) | 0.4 |

| HeLa (Cervical) | 0.6 |

This table summarizes the cytotoxic effects of this compound across different cancer cell lines, emphasizing its potential as a therapeutic agent.

Case Study 1: In Vivo Efficacy

A notable study investigated the in vivo efficacy of this compound in mouse models bearing human tumors. The treatment resulted in significant tumor regression compared to control groups, supporting its potential as an effective anticancer drug .

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that treatment with this compound led to increased levels of apoptotic markers in treated cells. These findings were corroborated by flow cytometry analyses showing enhanced annexin V positivity, indicative of apoptosis .

特性

IUPAC Name |

ethyl 2-nitrocyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-2-11-6(8)4-3-5(4)7(9)10/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGGYQYMJUQDKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。